Bcl-2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H22N4O5S2 |

|---|---|

Molecular Weight |

510.6 g/mol |

IUPAC Name |

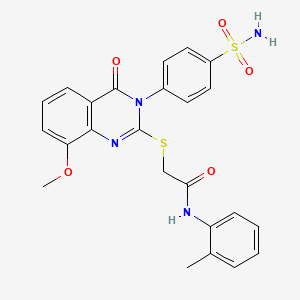

2-[8-methoxy-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O5S2/c1-15-6-3-4-8-19(15)26-21(29)14-34-24-27-22-18(7-5-9-20(22)33-2)23(30)28(24)16-10-12-17(13-11-16)35(25,31)32/h3-13H,14H2,1-2H3,(H,26,29)(H2,25,31,32) |

InChI Key |

SDXMXURTQKVRRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=C3OC)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Bcl-2-IN-7: A Potent Apoptosis Inducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-7, also identified as compound 6 in the primary literature, has emerged as a significant small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2 preventing programmed cell death.[2] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3] this compound, a novel sulphonamide-bearing methoxyquinazolinone derivative, demonstrates potent anticancer activity by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action.

Discovery and Biological Activity

This compound was identified through the synthesis and screening of a series of novel sulphonamide-bearing methoxyquinazolinone derivatives. Its discovery was part of a broader effort to develop new anticancer agents that can selectively induce apoptosis in cancer cells.

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay. The compound exhibited significant growth-inhibitory activity, with the following IC50 values:

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 20.17 |

| LoVo | Colon Cancer | 22.64 |

| HepG2 | Liver Cancer | 45.57 |

| A549 | Lung Cancer | 51.50 |

Mechanism of Action

This compound exerts its anticancer effects by modulating key proteins in the apoptotic pathway. Studies have shown that it down-regulates the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the tumor suppressor protein p53, as well as the pro-apoptotic protein Bax and the executioner caspase, caspase-7, at both the mRNA and protein levels. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the induction of apoptosis.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.

Caption: Proposed signaling pathway of this compound in inducing apoptosis.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following is a representative synthetic scheme based on the synthesis of similar quinazolinone derivatives.

Synthetic Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 6)

This protocol is a representative procedure based on the synthesis of analogous compounds, as the specific detailed protocol for this compound was not available in the searched literature.

Step 1: Synthesis of 2-(benzenesulfonamido)-4-methoxybenzoic acid To a solution of 2-amino-4-methoxybenzoic acid in pyridine, benzenesulfonyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to yield the product.

Step 2: Synthesis of 3-(benzenesulfonyl)-8-methoxy-2,3-dihydroquinazolin-4(1H)-one A mixture of 2-(benzenesulfonamido)-4-methoxybenzoic acid and an excess of thionyl chloride is refluxed for 4 hours. The excess thionyl chloride is removed under reduced pressure. The residue is then dissolved in a suitable solvent and treated with a solution of ammonium acetate. The mixture is heated to reflux for 6 hours. After cooling, the precipitate is filtered, washed, and dried.

Step 3: Synthesis of 3-(benzenesulfonyl)-8-methoxy-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A mixture of the quinazolinone from the previous step and Lawesson's reagent in anhydrous toluene is refluxed for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography.

Step 4: Synthesis of S-(3-(benzenesulfonyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl) 2-(o-tolylamino)-2-oxoethanethioate (this compound) To a solution of the thionated intermediate in dimethylformamide (DMF), 2-chloro-N-(o-tolyl)acetamide and potassium carbonate are added. The mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization to afford this compound.

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (MCF-7, LoVo, HepG2, A549) are seeded in 96-well plates at a density of 5 × 10³ cells per well.

-

Treatment: After 24 hours of incubation, the cells are treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: MCF-7 cells are treated with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC-positive/PI-negative cells are considered early apoptotic, while Annexin V-FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Cell Treatment: MCF-7 cells are treated with various concentrations of this compound for 24 hours.

-

Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Workflow Diagram

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a promising anticancer agent that effectively induces apoptosis in various cancer cell lines by targeting the Bcl-2 protein. Its discovery highlights the potential of quinazolinone-sulfonamide hybrids as a scaffold for developing novel cancer therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and development of this and similar compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Bcl-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl-2-IN-7 is a novel small molecule inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Bcl-2 is a common feature in many cancers, contributing to tumor progression and resistance to therapy.[1] this compound, identified as compound 6 in a study by Alqahtani AS, et al., demonstrates a multi-faceted mechanism of action that culminates in the induction of cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on key cellular pathways and providing a summary of the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its anticancer effects through a coordinated series of molecular events that ultimately lead to programmed cell death. The primary mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of pro-apoptotic factors.[1]

Modulation of Apoptotic Regulators

This compound directly influences the expression of key proteins involved in the apoptotic cascade. Treatment of cancer cells with this compound leads to:

-

Downregulation of Bcl-2: A significant decrease in the mRNA expression of the anti-apoptotic protein Bcl-2.

-

Upregulation of p53 and Bax: An increase in the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. The upregulation of Bax is a critical step, as it promotes the permeabilization of the mitochondrial outer membrane.

-

Activation of Caspase-7: An increase in the mRNA expression of caspase-7, an executioner caspase that plays a central role in the final stages of apoptosis.

This concerted modulation of apoptotic regulators shifts the cellular balance towards cell death, effectively overcoming the survival advantage conferred by Bcl-2 overexpression.

Induction of Cell Cycle Arrest

In addition to its pro-apoptotic effects, this compound has been shown to induce cell cycle arrest in breast cancer cells. This inhibition of cell cycle progression prevents the proliferation of cancer cells and contributes to the overall anti-tumor activity of the compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 20.17 |

| LoVo | Colon Cancer | 22.64 |

| HepG2 | Liver Cancer | 45.57 |

| A549 | Lung Cancer | 51.50 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its biological evaluation.

References

An In-depth Technical Guide to Bcl-2-IN-7 (CAS: 3027734-46-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcl-2-IN-7 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. As a member of the sulphonamide-bearing methoxyquinazolinone derivatives, this small molecule has demonstrated significant anticancer activity in vitro. Mechanistically, this compound induces apoptosis and cell cycle arrest in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic proteins such as p53, Bax, and caspase-7. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, biological activity, and the experimental protocols used for its characterization. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. It is important to note that, to date, in vivo efficacy and pharmacokinetic data for this compound have not been reported in the public domain.

Core Compound Information

| Property | Value |

| Compound Name | This compound |

| CAS Number | 3027734-46-6 |

| Molecular Formula | C₂₄H₂₂N₄O₅S₂ |

| Molecular Weight | 510.59 g/mol |

| Class | Sulphonamide-bearing methoxyquinazolinone |

| Target | Bcl-2 (B-cell lymphoma 2) |

| Mechanism of Action | Downregulation of Bcl-2; Upregulation of p53, Bax, and caspase-7 |

Quantitative Biological Data

Table 1: In Vitro Cytotoxicity of this compound

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines and a normal human cell line using a standard cell viability assay. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM)[1] |

| MCF-7 | Breast Adenocarcinoma | 20.17[1] |

| LoVo | Colorectal Adenocarcinoma | 22.64[1] |

| HepG2 | Hepatocellular Carcinoma | 45.57[1] |

| A549 | Lung Carcinoma | 51.50[1] |

| HUVEC | Normal Human Umbilical Vein Endothelial Cells | >100 (indicative of selectivity) |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by modulating key proteins in the intrinsic apoptotic pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bak). In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death.

This compound functions by inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the apoptotic cascade. Specifically, treatment with this compound results in the downregulation of Bcl-2 mRNA and protein levels, and a corresponding increase in the expression of the tumor suppressor p53, the pro-apoptotic protein Bax, and the executioner caspase-7. This shift in the balance of pro- and anti-apoptotic signals ultimately leads to cell cycle arrest and apoptosis.

Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature for the characterization of this compound and related compounds.

Synthesis of this compound

The synthesis of this compound (designated as compound 6 in the primary literature) is a multi-step process involving the formation of a quinazolinone scaffold followed by the addition of a sulphonamide-bearing moiety. A generalized synthetic scheme is presented below. For detailed reaction conditions, including specific reagents, solvents, and purification methods, please refer to the primary publication by Alqahtani AS, et al. (2022).

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer and normal cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, LoVo, HepG2, A549) and normal cells (e.g., HUVEC)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 10, 20, 30 µM) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat MCF-7 cells with various concentrations of this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Gene Expression Analysis by RT-PCR

This method is used to quantify the changes in mRNA levels of target genes (Bcl-2, Bax, p53, caspase-7) in response to this compound treatment.

Materials:

-

Treated and untreated MCF-7 cells

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (Bcl-2, Bax, p53, caspase-7) and a housekeeping gene (e.g., β-actin or GAPDH)

-

Real-time PCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound is a promising preclinical candidate that demonstrates potent and selective in vitro anticancer activity. Its mechanism of action, involving the targeted inhibition of Bcl-2 and subsequent induction of the intrinsic apoptotic pathway, validates its design as a BH3 mimetic. The available data, primarily from a single comprehensive study, provides a strong foundation for its further development.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

In Vivo Efficacy Studies: Preclinical studies in animal models of cancer are essential to evaluate the antitumor activity of this compound in a physiological setting.

-

Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to determine its drug-like properties and to guide dosing schedules for in vivo studies.

-

Broader Cell Line Screening: Evaluating the efficacy of this compound against a wider panel of cancer cell lines, including those with known resistance mechanisms to other Bcl-2 inhibitors, would provide a more complete picture of its potential clinical applications.

-

Combination Studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutics or other targeted agents could reveal novel and more effective treatment strategies.

The development of potent and selective Bcl-2 inhibitors like this compound represents a significant advancement in the field of targeted cancer therapy. Continued investigation into its preclinical properties will be crucial in determining its potential for clinical translation.

References

Bcl-2-IN-7 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-7 is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic Bcl-2 family proteins is a common characteristic of many cancers, contributing to tumor initiation, progression, and resistance to therapies. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, such as this compound, represent a promising therapeutic strategy for restoring the apoptotic potential of cancer cells. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 510.59 g/mol |

| Chemical Formula | C₂₄H₂₂N₄O₅S₂ |

| IC₅₀ (MCF-7) | 20.17 µM |

| IC₅₀ (LoVo) | 22.64 µM |

| IC₅₀ (HepG2) | 45.57 µM |

| IC₅₀ (A549) | 51.50 µM |

Mechanism of Action

This compound functions by down-regulating the expression of the anti-apoptotic protein Bcl-2.[1] This leads to an increase in the expression of the tumor suppressor protein p53 and the pro-apoptotic proteins Bax and caspase-7.[1] The inhibition of Bcl-2 disrupts the sequestration of pro-apoptotic proteins, allowing them to induce mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and programmed cell death (apoptosis).[2][3]

References

An In-depth Technical Guide to the Induction of Caspase-7 Activity by Bcl-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which the B-cell lymphoma-2 (Bcl-2) inhibitor, Bcl-2-IN-7, induces apoptosis through the activation of caspase-7. This document details the underlying signaling pathways, presents quantitative data on the molecular effects of this compound, and offers detailed experimental protocols for the assessment of its activity.

Introduction: Targeting the Intrinsic Apoptotic Pathway

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic and anti-apoptotic signals. In many cancer types, the overexpression of anti-apoptotic proteins, such as Bcl-2, is a key mechanism of survival and resistance to therapy. Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins like Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.

This compound is a potent small molecule inhibitor of Bcl-2. By binding to Bcl-2, it disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. A key executioner in this process is caspase-7, a cysteine-aspartic protease that, once activated, cleaves a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This guide will focus on the induction of caspase-7 activity as a direct consequence of Bcl-2 inhibition by this compound.

Signaling Pathway: From Bcl-2 Inhibition to Caspase-7 Activation

The inhibition of Bcl-2 by this compound triggers a cascade of events that culminates in the activation of caspase-7. This process is initiated within the intrinsic apoptotic pathway and involves the mitochondria, the apoptosome, and a series of caspase activation steps.

Caption: Signaling pathway of this compound-induced caspase-7 activation.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cell viability and the expression of key apoptotic regulators in the human breast cancer cell line, MCF-7.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 20.17[1] |

| LoVo (Colon Cancer) | 22.64[1] |

| HepG2 (Liver Cancer) | 45.57[1] |

| A549 (Lung Cancer) | 51.50[1] |

Table 2: Effect of this compound on the mRNA Expression of Apoptotic Regulators in MCF-7 Cells

| Gene | Fold Change (vs. Control) |

| Bcl-2 | Decreased |

| p53 | Increased |

| Bax | Increased |

| Caspase-7 | Increased |

Note: Data derived from Alqahtani AS, et al. J Enzyme Inhib Med Chem. 2022. While the study demonstrated a significant increase in caspase-7 mRNA, specific fold-change values were not provided in the abstract.

Table 3: Effect of this compound on the Protein Expression of Apoptotic Regulators in MCF-7 Cells

| Protein | Expression Level (vs. Control) |

| Bcl-2 | Downregulated |

| p53 | Upregulated |

| Bax | Upregulated |

| Caspase-7 | Upregulated |

Note: Data derived from Alqahtani AS, et al. J Enzyme Inhib Med Chem. 2022. The study confirmed changes at the protein level consistent with mRNA expression data.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the induction of apoptosis and caspase-7 activity by this compound.

Western Blot Analysis for Bcl-2, p53, Bax, and Caspase-7 Expression

This protocol is for the detection of changes in protein expression levels in response to this compound treatment.

Materials:

-

MCF-7 cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-p53, anti-Bax, anti-caspase-7, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified time period (e.g., 24-48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Fluorometric Assay for Caspase-7 Activity

This protocol provides a method for the quantitative measurement of caspase-7 enzymatic activity in cell lysates.

Caption: Experimental workflow for a fluorometric caspase-7 activity assay.

Materials:

-

MCF-7 cells cultured in a 96-well plate

-

This compound

-

Cell-Based Assay Lysis Buffer

-

Caspase-7 Substrate (e.g., N-Ac-DEVD-AFC)

-

Assay Buffer (containing DTT)

-

Fluorometric plate reader

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach. Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for apoptosis).

-

Cell Lysis: After the treatment period, remove the culture medium and wash the cells with PBS. Add Cell-Based Assay Lysis Buffer to each well and incubate with gentle shaking for 30 minutes at room temperature.

-

Assay Reaction: Prepare the substrate solution by diluting the Caspase-7 Substrate (e.g., N-Ac-DEVD-AFC) in the assay buffer containing DTT. Add the substrate solution to each well of the 96-well plate containing the cell lysates.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively, for the AFC fluorophore. The fluorescence intensity is directly proportional to the caspase-7 activity.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells that overexpress the anti-apoptotic protein Bcl-2. Its mechanism of action involves the disruption of Bcl-2's inhibitory function, leading to the activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases, including caspase-7, which are responsible for the dismantling of the cell. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify the effects of this compound and other Bcl-2 inhibitors on caspase-7 activity and the broader apoptotic signaling cascade. This information is critical for the preclinical evaluation and development of novel targeted cancer therapies.

References

In Silico Docking of Bcl-2-IN-7 with the Bcl-2 Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in silico molecular docking process for the inhibitor Bcl-2-IN-7 with its target, the B-cell lymphoma 2 (Bcl-2) protein. This document outlines the theoretical background, detailed experimental protocols, and data interpretation in a manner accessible to researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway. In many forms of cancer, the overexpression of Bcl-2 prevents programmed cell death, contributing to tumor progression and resistance to therapies. Consequently, the development of small molecule inhibitors that target the BH3-binding groove of Bcl-2 is a promising therapeutic strategy.

This compound is a known inhibitor of Bcl-2 that has been shown to down-regulate the expression of Bcl-2 and induce apoptosis in cancer cell lines. In silico molecular docking provides a powerful computational method to predict the binding conformation and affinity of this compound to the Bcl-2 protein, offering insights into its mechanism of action at a molecular level. This guide will walk through the essential steps of performing such an analysis.

The Bcl-2 Signaling Pathway and Apoptosis Regulation

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions dictates the cell's fate. In a healthy cell, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Upon receiving an apoptotic stimulus, BH3-only proteins are activated, which then bind to and inhibit the anti-apoptotic Bcl-2 members. This releases the pro-apoptotic proteins to trigger MOMP, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis. Small molecule inhibitors like this compound mimic the action of BH3-only proteins, thereby promoting apoptosis in cancer cells.

Experimental Protocols for In Silico Docking

This section provides a detailed methodology for the in silico docking of this compound with the Bcl-2 protein. The workflow is divided into three main stages: protein preparation, ligand preparation, and molecular docking and analysis.

Protein Preparation

The initial step involves preparing the three-dimensional structure of the Bcl-2 protein for the docking simulation.

-

Structure Retrieval : Obtain the crystal structure of the human Bcl-2 protein from the Protein Data Bank (PDB). Several structures are available, for instance, PDB IDs: 2W3L, 4IEH, or 1G5M. The choice of structure can depend on factors like resolution and the presence of co-crystallized ligands.

-

Initial Cleaning : Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands or heteroatoms. This is typically done using molecular visualization software such as PyMOL, Chimera, or Discovery Studio.

-

Protonation : Add hydrogen atoms to the protein structure, as they are usually not resolved in X-ray crystallography. This step is crucial for defining the correct ionization states of amino acid residues at a physiological pH (typically pH 7.4).

-

Charge Assignment : Assign partial atomic charges to all atoms in the protein. Common force fields used for this purpose include AMBER, CHARMM, or Gasteiger.

-

Energy Minimization : Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable conformations that may have resulted from the previous preparation steps.

Ligand Preparation

The ligand, this compound, must also be prepared in a three-dimensional format compatible with the docking software.

-

Obtain Ligand Structure : The structure of this compound can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: O=C(NC1=CC=CC=C1C)CSC(N2C3=CC=C(S(=O)(N)=O)C=C3)=NC4=C(C=CC=C4OC)C2=O.

-

2D to 3D Conversion : Use a computational chemistry tool like Open Babel or the ligand preparation modules within docking software suites (e.g., LigPrep in Schrödinger) to convert the 2D SMILES string into a 3D structure.

-

Protonation and Tautomerization : Generate possible ionization and tautomeric states of the ligand at a physiological pH.

-

Charge Assignment : Assign partial atomic charges to the ligand atoms, consistent with the force field used for the protein.

-

Energy Minimization : Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation.

Molecular Docking Simulation

With the prepared protein and ligand, the docking simulation can be performed. This example outlines a general procedure using AutoDock Vina, a widely used open-source docking program.

-

Define the Binding Site : The binding site on Bcl-2 is the hydrophobic groove formed by the BH1, BH2, and BH3 domains. The search space for the docking simulation (the "grid box") should be defined to encompass this region. The coordinates for the grid box can be determined based on the location of a co-crystallized ligand in a known Bcl-2 structure or by using binding site prediction tools.

-

Configuration File : Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as exhaustiveness (which controls the thoroughness of the search).

-

Run the Docking Simulation : Execute the docking program using the prepared files and the configuration file. The software will explore various conformations and orientations (poses) of the ligand within the defined binding site and calculate a binding affinity score for each pose.

Data Presentation and Interpretation

Quantitative Data Summary

The primary quantitative output from a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The docking software will also provide the root-mean-square deviation (RMSD) of the docked poses relative to a reference conformation.

Disclaimer: The following quantitative data is illustrative and represents typical results for a potent Bcl-2 inhibitor. As of the last update, specific in silico docking data for this compound has not been published. These values are provided for educational purposes to demonstrate how such data would be presented.

| Docking Pose | Binding Affinity (kcal/mol) | RMSD (Å) from Best Pose |

| 1 | -9.8 | 0.00 |

| 2 | -9.5 | 1.21 |

| 3 | -9.2 | 1.87 |

| 4 | -8.9 | 2.15 |

| 5 | -8.7 | 2.53 |

Table 1: Hypothetical Docking Results for this compound with Bcl-2.

The interactions between the ligand and the protein are also crucial. These are typically non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

| Interacting Residue of Bcl-2 | Type of Interaction with this compound |

| Phe105 | Pi-Pi Stacking |

| Arg107 | Hydrogen Bond |

| Tyr108 | Hydrophobic |

| Gly142 | Hydrogen Bond |

| Arg146 | Cation-Pi |

| Tyr202 | Hydrophobic |

Table 2: Hypothetical Key Interacting Residues between Bcl-2 and this compound.

Visualization of the Docked Complex

Visualizing the top-ranked docked pose of this compound within the binding pocket of Bcl-2 is essential for understanding the structural basis of the interaction. This can be done using molecular graphics software like PyMOL or Discovery Studio. The visualization should highlight the key interacting residues and the types of non-covalent bonds formed.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery and development. This guide has provided a detailed technical framework for the docking of the inhibitor this compound with the Bcl-2 protein. By following these protocols, researchers can gain valuable insights into the binding mechanisms of potential drug candidates, which can inform further optimization and experimental validation. While the quantitative data presented here for this compound is illustrative, the methodologies and principles are directly applicable to the study of this and other small molecule inhibitors targeting the Bcl-2 family of proteins.

An In-depth Technical Guide on the Foundational Biology of Bcl-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-7, also identified as compound 6 in its primary literature, is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a member of the quinazolinone-sulfonamide hybrid scaffold, this small molecule demonstrates significant anticancer activity by modulating key regulators of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the foundational biology of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized in its initial characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of oncology, cell biology, and drug discovery.

Core Mechanism of Action

This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1] Its primary mechanism involves the inhibition of the anti-apoptotic protein Bcl-2. This inhibition leads to a cascade of downstream events that ultimately promote programmed cell death. Specifically, this compound has been shown to down-regulate the expression of Bcl-2 mRNA and protein, while concurrently increasing the expression of the tumor suppressor p53, the pro-apoptotic protein Bax, and the executioner caspase, caspase-7.[1][2] This shift in the balance of pro- and anti-apoptotic proteins disrupts mitochondrial integrity and activates the caspase cascade, culminating in apoptosis.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data from its initial characterization.

Table 1: In Vitro Cytotoxicity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 20.17 |

| LoVo | Colon Cancer | 22.64 |

| HepG2 | Liver Cancer | 45.57 |

| A549 | Lung Cancer | 51.50 |

Data from Alqahtani AS, et al. J Enzyme Inhib Med Chem. 2022.[1]

Table 2: Molecular Docking Affinity

| Target Protein | Compound | Binding Affinity (kcal/mol) |

| Bcl-2 | This compound (Compound 6) | -7.5 |

Data from Alqahtani AS, et al. J Enzyme Inhib Med Chem. 2022.[2]

Signaling Pathway and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining IC50 values using the MTT assay.

Experimental Workflow: Cell Cycle Analysis (Flow Cytometry)

Caption: Workflow for cell cycle analysis via flow cytometry.

Experimental Workflow: Apoptosis Assay (Annexin V-FITC/PI Staining)

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (MCF-7, LoVo, HepG2, A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Incubation: The plates were incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Cell Cycle Analysis

-

Cell Treatment: MCF-7 cells were treated with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

-

RNase Treatment: The fixed cells were washed and treated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

DNA Staining: Cells were stained with propidium iodide (PI; 50 µg/mL).

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: MCF-7 cells were treated with this compound for 48 hours.

-

Cell Harvesting: Cells were harvested and washed with cold PBS.

-

Resuspension: Cells were resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) were added to the cell suspension.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells were analyzed by flow cytometry within 1 hour to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Gene and Protein Expression Analysis (RT-PCR and Western Blotting)

-

Cell Treatment and Lysis: MCF-7 cells were treated with this compound, and total RNA and protein were extracted.

-

RT-PCR: Reverse transcription-polymerase chain reaction was performed to quantify the mRNA expression levels of Bcl-2, p53, Bax, and caspase-7. GAPDH was used as an internal control.

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for Bcl-2, p53, Bax, and caspase-7. A secondary antibody conjugated to horseradish peroxidase was used for detection, and protein bands were visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising anticancer agent that effectively induces apoptosis in various cancer cell lines by inhibiting Bcl-2 and modulating the expression of key apoptotic regulators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound and its analogs as potential cancer therapeutics. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex biological processes involved.

References

Bcl-2-IN-7: A Technical Guide for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bcl-2-IN-7 is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a central regulator of the intrinsic apoptotic pathway. By selectively targeting Bcl-2, this compound offers a valuable tool for researchers studying programmed cell death and for professionals in the field of drug development exploring novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Overexpression of anti-apoptotic proteins like Bcl-2 is a common survival mechanism in many cancer cells, leading to resistance to conventional therapies. Bcl-2 inhibitors, also known as BH3 mimetics, function by mimicking the action of pro-apoptotic BH3-only proteins. They bind to the BH3-binding groove of anti-apoptotic proteins, disrupting their ability to sequester pro-apoptotic effector proteins like Bax and Bak. This leads to the activation of the apoptotic cascade, culminating in programmed cell death. This compound has been shown to down-regulate the expression of Bcl-2 and increase the expression of p53, Bax, and caspase-7 mRNA, inducing cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data

The inhibitory activity of this compound has been assessed against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 20.17 | [1] |

| LoVo | Colon Cancer | 22.64 | [1] |

| HepG2 | Liver Cancer | 45.57 | [1] |

| A549 | Lung Cancer | 51.50 | [1] |

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the anti-apoptotic protein Bcl-2, which is a key component of the intrinsic apoptosis pathway. The following diagrams illustrate the Bcl-2 signaling pathway and the proposed mechanism of action for this compound.

Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 family of proteins.

Caption: this compound inhibits Bcl-2, leading to the activation of apoptosis.

Experimental Protocols

The following protocols are based on methodologies described for the evaluation of this compound and similar Bcl-2 inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, LoVo, HepG2, A549)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 value. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and Bax, following treatment with this compound.

Materials:

-

Cancer cells and culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system and perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure changes in the mRNA expression levels of genes of interest, such as BCL2, BAX, and CASP7.

Materials:

-

Cancer cells and culture reagents

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for BCL2, BAX, CASP7, and a housekeeping gene (e.g., GAPDH or ACTB)

-

RT-qPCR instrument

Procedure:

-

Treat cells with this compound as described for the Western blot analysis.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction with the qPCR master mix, cDNA, and gene-specific primers.

-

Perform the qPCR reaction in an RT-qPCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion

This compound is a valuable chemical probe for investigating the role of Bcl-2 in apoptosis. Its ability to induce cell cycle arrest and apoptosis in various cancer cell lines makes it a useful tool for basic research and preclinical studies. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of programmed cell death and cancer biology. Further characterization of its binding affinity and selectivity will continue to enhance its utility as a specific inhibitor of Bcl-2.

References

Methodological & Application

Application Notes and Protocols for Bcl-2 Inhibitor (Bcl-2-IN-7) in Cell Culture Experiments

For Research Use Only.

Introduction

The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1][2][3] In many cancers, the overexpression of Bcl-2 allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[1][4] Small molecule inhibitors targeting the BH3-binding groove of Bcl-2 have emerged as a promising therapeutic strategy. These inhibitors, often referred to as BH3 mimetics, disrupt the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, Bak, and Bax. This disruption unleashes the pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.

Bcl-2-IN-7 is a potent small molecule inhibitor of Bcl-2. These application notes provide a comprehensive guide for its use in cell culture experiments to investigate its pro-apoptotic effects. The protocols outlined below are based on established methodologies for similar Bcl-2 inhibitors.

Mechanism of Action

This compound functions by mimicking the action of BH3-only proteins, the natural antagonists of Bcl-2. In cancer cells where Bcl-2 is overexpressed, it sequesters pro-apoptotic proteins, thereby preventing apoptosis. This compound competitively binds to the hydrophobic BH3-binding groove on the Bcl-2 protein, displacing the pro-apoptotic proteins. Once liberated, these proteins, particularly Bax and Bak, can oligomerize at the outer mitochondrial membrane. This leads to the formation of pores, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This event triggers the activation of a cascade of caspases, the executioners of apoptosis, leading to systematic cell dismantling and death.

Caption: Mechanism of Bcl-2 inhibition by this compound leading to apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative Bcl-2 inhibitor against various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and incubation time. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 6 |

| PC-3 | Prostate Cancer | 6 |

| HepG2 | Liver Cancer | 6 |

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol provides a general procedure for treating both adherent and suspension cancer cell lines with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium appropriate for the cell line

-

This compound (stock solution, typically in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture plates or flasks

-

Hemocytometer or automated cell counter

-

Vehicle control (DMSO)

Protocol:

-

Cell Seeding:

-

Adherent cells: Seed cells in a multi-well plate or flask at a density that allows for logarithmic growth throughout the experiment. Allow the cells to adhere overnight.

-

Suspension cells: Seed cells in a multi-well plate or flask at the desired density.

-

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your cell line.

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.

-

-

Treatment:

-

For adherent cells, carefully remove the old medium.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Downstream Analysis:

-

Following incubation, cells can be harvested for various downstream assays, such as apoptosis assays or Western blotting.

-

Caption: A flowchart of the general experimental workflow for cell treatment.

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Annexin V Binding Buffer

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Harvesting:

-

Suspension cells: Gently collect the cells by centrifugation.

-

Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation buffer or brief trypsinization. Collect both the detached and floating cells.

-

-

Washing:

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Resuspension:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis Assay: Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

-

Cells treated with this compound in a 96-well plate

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

Luminometer

Protocol:

-

Sample Preparation:

-

Treat cells with this compound as described in the general protocol in a 96-well opaque-walled plate suitable for luminescence readings.

-

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 to 3 hours.

-

-

Measurement:

-

Measure the luminescence of each well using a luminometer.

-

Data Interpretation:

-

An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

-

The results can be expressed as fold change in luminescence over the control.

Troubleshooting

For troubleshooting common issues such as lack of apoptosis induction, high background in assays, or inconsistent results, refer to comprehensive guides on Bcl-2 inhibitor experiments. Key considerations include cell line-specific resistance mechanisms (e.g., high expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL), the health and passage number of the cells, and the correct handling and storage of reagents.

References

Application Notes and Protocols: Bcl-2-IN-7 Cytotoxicity

These application notes provide a comprehensive overview of the Bcl-2 inhibitor, Bcl-2-IN-7, including its IC50 values in various cancer cell lines and detailed protocols for determining cell viability. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), with some members promoting cell survival (anti-apoptotic) and others inducing cell death (pro-apoptotic).[2][3][4][5] In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to therapy. This compound functions by down-regulating the expression of Bcl-2, which in turn increases the expression of pro-apoptotic proteins such as p53, Bax, and caspase-7. This shift in the balance of apoptotic regulators leads to cell cycle arrest and ultimately, apoptosis in cancer cells.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in four different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 20.17 |

| LoVo | Colon Cancer | 22.64 |

| HepG2 | Liver Cancer | 45.57 |

| A549 | Lung Cancer | 51.50 |

Experimental Protocols

The following are detailed protocols for determining the IC50 values of a compound like this compound using common cell viability assays. The two primary methods provided are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, LoVo, HepG2, A549)

-

Complete culture medium

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete culture medium to achieve a range of desired concentrations. A common starting range is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only for background).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Read the absorbance at a wavelength of 490 nm or 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

DMSO

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid solution

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol. Seeding densities may range from 5,000 to 20,000 cells per well.

-

-

Cell Fixation:

-

After the compound incubation period, gently add 50-100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

-

Washing and Staining:

-

Wash the plates four to five times with distilled or deionized water to remove the TCA.

-

Allow the plates to air dry completely.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Dye Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Read the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from wells containing only medium.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Bcl-2 Signaling Pathway

Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for determining the IC50 value of a compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bcl-2 Mouse, Unlabeled, Clone: 7, BD 50μg; Unlabeled:Antibodies, Monoclonal | Fisher Scientific [fishersci.com]

- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Apoptosis in Breast Cancer Cells Using Bcl-2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[1][2][3] In many malignancies, including an estimated 75% of breast cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism for tumor cell survival and resistance to conventional therapies.[1][4] Bcl-2 inhibitors, also known as BH3 mimetics, represent a promising class of targeted therapies designed to counteract this survival mechanism. These small molecules bind to and inhibit anti-apoptotic Bcl-2 proteins, thereby releasing pro-apoptotic proteins that trigger programmed cell death.

Bcl-2-IN-7 is a potent and selective small molecule inhibitor of the Bcl-2 protein. Its mechanism of action involves binding to the BH3-binding groove of Bcl-2, disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM and BAK. This disruption leads to the activation of the mitochondrial apoptosis pathway, culminating in the activation of caspases and subsequent cell death. These application notes provide a detailed protocol for utilizing this compound to induce apoptosis in breast cancer cell lines and methods for quantifying the apoptotic response.

Mechanism of Action of Bcl-2 Inhibitors

The intrinsic apoptosis pathway is governed by a delicate balance between pro- and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, sequester pro-apoptotic effector proteins like BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. BH3-only proteins act as cellular stress sensors and can either directly activate BAX/BAK or inhibit the anti-apoptotic Bcl-2 proteins. By mimicking the action of BH3-only proteins, Bcl-2 inhibitors like this compound effectively "release the brakes" on apoptosis in cancer cells that are primed for cell death.

Quantitative Data Summary

The following table summarizes representative quantitative data for the effects of a selective Bcl-2 inhibitor on various breast cancer cell lines. This data is provided as a reference and may vary depending on the specific experimental conditions and the breast cancer cell line used.

| Cell Line | Molecular Subtype | Bcl-2 Inhibitor | IC50 (µM) | Apoptosis (%) at IC50 | Reference |

| MCF-7 | ER+ | Venetoclax | 36 ± 5.3 | Not specified | |

| SKBR-3 | HER2+ | Venetoclax | 34 ± 7.1 | Not specified | |

| MDA-MB-231 | Triple-Negative | Venetoclax | 60 ± 4.2 | Not specified | |

| ZR-75-1 | ER+ | AS Bcl-2 ODNs | ~1.0 | Not specified | |

| BT-474 | ER+/HER2+ | AS Bcl-2 ODNs | ~1.0 | Not specified |

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on breast cancer cells.

Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating breast cancer cell lines with this compound.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks, plates, and other consumables

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture breast cancer cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis assays and western blotting) at a density that allows for logarithmic growth during the treatment period.

-

Allow cells to adhere overnight.

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following treatment with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-